molecular formula C11H18N4O2S2 B2377359 N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415456-26-5

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B2377359
CAS No.: 2415456-26-5
M. Wt: 302.41
InChI Key: FNDSXHDNCFJOPK-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves several steps. One common synthetic route starts with the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with piperidine-4-carboxylic acid. This intermediate is then reacted with cyclopropanesulfonyl chloride under basic conditions to yield the final product . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using automated synthesis equipment and high-throughput screening techniques .

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes and proteins involved in cell proliferation and survival pathways. For example, it can inhibit the activity of signal transducer and activator of transcription 3 (STAT3), which plays a crucial role in cancer cell growth and survival . By binding to the SH2 domain of STAT3, the compound prevents its phosphorylation and subsequent activation, leading to reduced cancer cell proliferation and increased apoptosis.

Comparison with Similar Compounds

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide can be compared with other thiadiazole derivatives, such as:

    N-(4-nitrophenyl)acetohydrazonoyl bromide: This compound also exhibits antimicrobial activity but differs in its chemical structure and specific biological targets.

    1,3,4-thiadiazole-2-amine derivatives: These compounds have shown potential in various therapeutic applications, including anticancer and anti-inflammatory activities.

    5-arylazothiazoles: These derivatives are known for their antimicrobial and anticancer properties, similar to this compound, but with different molecular mechanisms.

This compound stands out due to its unique combination of a thiadiazole ring and a cyclopropanesulfonamide group, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S2/c1-8-12-13-11(18-8)15-6-4-9(5-7-15)14-19(16,17)10-2-3-10/h9-10,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDSXHDNCFJOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCC(CC2)NS(=O)(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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